molecular formula C12H15ClO B1416482 1-(3-Chlorophenyl)-4-methylpentan-2-one CAS No. 1175909-18-8

1-(3-Chlorophenyl)-4-methylpentan-2-one

Cat. No. B1416482
M. Wt: 210.7 g/mol
InChI Key: HQRTYCXBZFMBQV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-methylpentan-2-one, commonly referred to as CPMP, is a chemical compound belonging to the class of organic compounds known as ketones. It is an important intermediate in the synthesis of a variety of drugs and other compounds. CPMP has a wide range of applications in various fields, including medicine, chemical synthesis, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds involves chemoselective addition processes and is characterized by techniques like X-ray crystallography, NMR spectroscopy, mass spectrometry, and elemental analysis. These methods are crucial for confirming the structure and purity of synthesized compounds (Sun et al., 2018).

Structural Analysis and Properties

  • Compounds similar to 1-(3-Chlorophenyl)-4-methylpentan-2-one are studied extensively for their structural parameters, spectral properties, and molecular stability using techniques like X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. Quantum chemical insights like geometric parameters, natural bond orbitals (NBOs), and frontier molecular orbitals (FMOs) are crucial for understanding the stability and reactivity of these compounds (Khalid et al., 2020).

Anticancer Activity

  • Certain derivatives exhibit significant anticancer activity. They are synthesized and characterized, and their in vitro cytotoxicity against various human tumor cell lines is assessed. The effectiveness is compared with standard drugs like doxorubicin and cisplatin, highlighting the potential therapeutic applications of these compounds (Basu Baul et al., 2009).

Molecular Interaction and Stability

  • The molecular stability and interaction of related compounds are studied through NBO analysis and molecular electrostatic potential (MEP) analysis. These studies provide insights into the charge transfer phenomenon and chemical reactivity, which are critical for designing molecules with desired properties (Khalid et al., 2020).

Application in Material Science

  • The compounds are also relevant in material science, particularly in understanding and designing materials with specific optical and electronic properties. Studies on their redox properties, molecular structures, and photophysical properties contribute to this field, paving the way for advanced material development (Chowdhury et al., 2008).

Safety And Hazards

“1-(3-Chlorophenyl)-4-methylpentan-2-one” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with care, avoid ingestion and inhalation, and avoid contact with skin and eyes .

properties

IUPAC Name

1-(3-chlorophenyl)-4-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-9(2)6-12(14)8-10-4-3-5-11(13)7-10/h3-5,7,9H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRTYCXBZFMBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-methylpentan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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